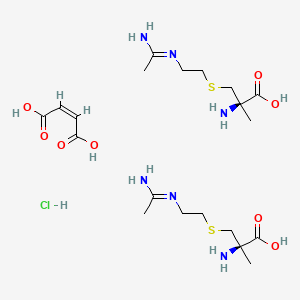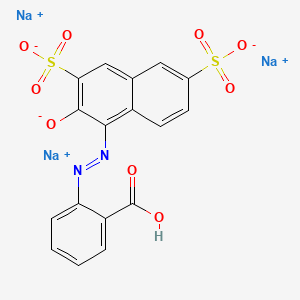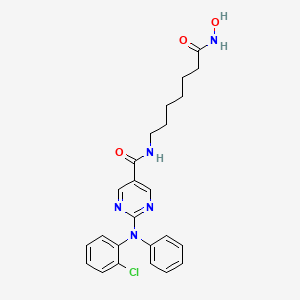
Coti-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
COTI-2 est une nouvelle petite molécule qui s'est révélée très prometteuse en tant qu'agent anticancéreux. Elle a été identifiée à l'aide d'une plateforme de calcul propriétaire appelée CHEMSAS, qui combine les principes de la pharmacologie traditionnelle et moderne, la modélisation statistique, la chimie médicinale et les technologies d'apprentissage automatique pour découvrir et optimiser de nouveaux composés ciblant divers cancers .
Applications De Recherche Scientifique
COTI-2 has been extensively studied for its anti-cancer properties. It has shown efficacy against a diverse group of human cancer cell lines, regardless of their tissue of origin or genetic makeup . This compound has been tested in vitro and in vivo, demonstrating potent anti-tumor activity at nanomolar concentrations. It has been found to be effective against tumor cells that are resistant to traditional chemotherapy or targeted-therapy agents . Additionally, this compound has been shown to potentiate the effects of other anti-cancer agents, such as cisplatin and radiation .
Mécanisme D'action
Target of Action
Coti-2 primarily targets the p53 protein, specifically the misfolded mutant forms . The p53 protein is a crucial tumor suppressor protein that plays a key role in controlling cellular proliferation and survival .
Mode of Action
Upon oral administration, this compound binds to the misfolded mutant forms of the p53 protein . This binding induces a conformational change that normalizes p53 and restores its activity . This restoration of p53 function is significant as it leads to the induction of apoptosis in tumor cells where the p53 protein is mutated .
Biochemical Pathways
this compound affects multiple biochemical pathways. It normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Additionally, this compound induces DNA damage and replication stress responses leading to apoptosis and/or senescence . Furthermore, this compound leads to the activation of AMPK and inhibition of the mTOR pathways in vitro in HNSCC cells .
Pharmacokinetics
It is mentioned that this compound is orally administered , suggesting that it is well-absorbed in the gastrointestinal tract. More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
this compound has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP53 status .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Coti-2 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the p53 protein, where it restores the DNA-binding properties and transcriptional activity of mutant p53 proteins in HNSCC cells . Additionally, this compound induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . It also activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathways .
Cellular Effects
This compound exerts multiple effects on various types of cells and cellular processes. In HNSCC cells, it decreases clonogenic survival and potentiates the response to cisplatin and/or radiation, irrespective of the p53 status . This compound normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Furthermore, it induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . This compound also activates AMPK and inhibits the mTOR pathways, which are crucial for cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound binds to mutant p53 proteins, restoring their DNA-binding properties and transcriptional activity . This reactivation of p53 leads to the normalization of wild-type p53 target gene expression . Additionally, this compound induces DNA damage and replication stress responses, which trigger apoptosis and/or senescence . The compound also activates AMPK and inhibits the mTOR pathways, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in both in vitro and in vivo studies . Long-term effects of this compound on cellular function include sustained DNA damage and replication stress responses, leading to apoptosis and/or senescence . The compound’s stability and degradation over time have been studied to ensure its effectiveness in prolonged treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at nanomolar concentrations in various human cancer cell lines, regardless of their origin or genetic composition . At higher doses, this compound may exhibit toxic or adverse effects, which need to be carefully monitored in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the activation of AMPK and inhibition of the mTOR pathways . These pathways are crucial for cellular metabolism and growth, and their modulation by this compound contributes to its antitumor effects . The compound also interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues is crucial for its effectiveness in targeting cancer cells and exerting its antitumor effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to interact with its target proteins and exert its biochemical and cellular effects .
Méthodes De Préparation
COTI-2 est un dérivé de la thiosemicarbazone. La synthèse de this compound implique la réaction d'une thiosemicarbazide avec un aldéhyde ou une cétone approprié en milieu acide. La réaction se déroule généralement par la formation d'un intermédiaire hydrazone, qui subit ensuite une cyclisation pour former la structure de la thiosemicarbazone . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais la synthèse implique probablement des techniques de synthèse organique standard et des méthodes de purification.
Analyse Des Réactions Chimiques
COTI-2 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais impliquent généralement des modifications de la structure de la thiosemicarbazone.
Applications de la recherche scientifique
This compound a été largement étudié pour ses propriétés anticancéreuses. Elle a montré une efficacité contre un groupe diversifié de lignées cellulaires cancéreuses humaines, indépendamment de leur tissu d'origine ou de leur composition génétique . This compound a été testé in vitro et in vivo, démontrant une activité antitumorale puissante à des concentrations nanomolaires. Elle s'est avérée efficace contre les cellules tumorales résistantes aux agents de chimiothérapie ou de thérapie ciblée traditionnels . De plus, this compound a montré qu'elle potentialisait les effets d'autres agents anticancéreux, tels que le cisplatine et les radiations .
Mécanisme d'action
Le mécanisme d'action exact de this compound est encore à l'étude. Des résultats préliminaires indiquent qu'il ne s'agit pas d'un inhibiteur traditionnel des kinases ou de la protéine de choc thermique 90 . This compound a montré qu'elle restaurait les propriétés de liaison à l'ADN et l'activité transcriptionnelle de la protéine p53 mutante dans les cellules de carcinome épidermoïde de la tête et du cou . Elle induit également des dommages à l'ADN et des réponses de stress de la réplication, conduisant à l'apoptose et/ou à la sénescence. De plus, this compound active la protéine kinase activée par l'AMP et inhibe les voies de la cible mécanistique de la rapamycine .
Comparaison Avec Des Composés Similaires
COTI-2 est unique en sa capacité à cibler un large éventail de lignées cellulaires cancéreuses humaines et à restaurer la fonction de la protéine p53 mutante. Des composés similaires comprennent d'autres dérivés de la thiosemicarbazone, tels que la triapine, qui présentent également des propriétés anticancéreuses . This compound a montré des profils d'activité et de sécurité supérieurs à ceux de ces composés . D'autres composés qui restaurent la fonction p53 de type sauvage comprennent PRIMA-1 et APR-246, mais le mécanisme d'action unique de this compound et son efficacité à large spectre en font un candidat prometteur pour un développement ultérieur .
Propriétés
IUPAC Name |
N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAKQMBNSHJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
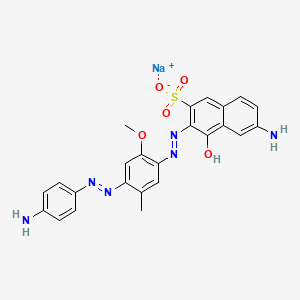

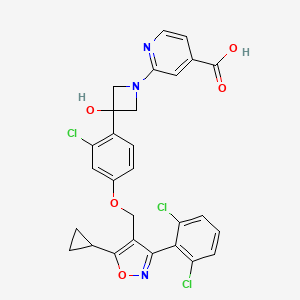
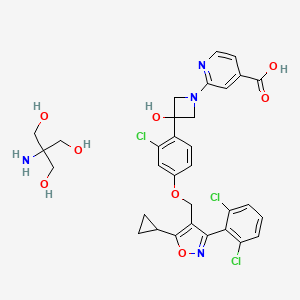
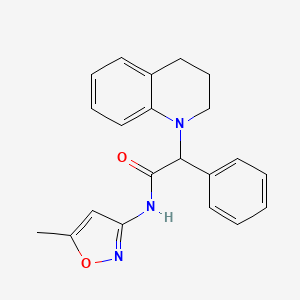
![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)
